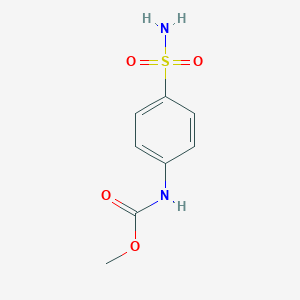

Methyl (4-sulfamoylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4-sulfamoylphenyl)carbamate is an organic compound with the molecular formula C8H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a carbamate group and a sulfonamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl (4-sulfamoylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl (4-sulfamoylphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: It has been investigated for its potential use as a pharmaceutical intermediate.

Industry: The compound is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of methyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfonamide group is particularly important for its binding affinity to enzyme active sites .

Comparaison Avec Des Composés Similaires

- 3-Methylpropyl(4-sulfamoylphenyl)carbamate

- 3-Methylpentyl(4-sulfamoylphenyl)carbamate

- 3-Methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate

Comparison: Methyl (4-sulfamoylphenyl)carbamate is unique due to its specific combination of a carbamate and sulfonamide group attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the sulfonamide group enhances its ability to inhibit certain enzymes, making it a valuable compound in medicinal chemistry .

Activité Biologique

Methyl (4-sulfamoylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfonamide moiety. This unique structure enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves enzyme inhibition. The sulfonamide group is known for its ability to bind to the active sites of enzymes, thereby preventing substrate access and catalysis. This property is particularly relevant in the context of carbonic anhydrases, where the compound has been shown to exhibit high binding affinity and selective inhibition .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound derivatives, particularly in animal models. For instance, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) demonstrated significant efficacy in the rat maximal electroshock test with an ED50 value of 13 mg/kg when administered intraperitoneally . This suggests that modifications of the original compound can lead to enhanced pharmacological profiles.

Inhibition of Cholinesterases

This compound has also been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that the compound can act as a competitive inhibitor, enhancing its therapeutic potential in treating cognitive disorders .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activity and potency. The following table summarizes key data:

| Compound | Structure Features | Biological Activity | ED50 (mg/kg) |

|---|---|---|---|

| This compound | Carbamate + Sulfonamide | Enzyme inhibitor | N/A |

| 3-Methylpentyl(4-sulfamoylphenyl)carbamate | Similar structure | Anticonvulsant | 13 (i.p.) |

| Benzyl(4-sulfamoylphenyl)carbamate | Sulfamoyl + Carbamate | BChE inhibitor | N/A |

Case Studies

- Anticonvulsant Activity : In a study analyzing various carbamate derivatives, MSPC was identified as the most potent anticonvulsant among its peers, demonstrating significant efficacy in both intraperitoneal and oral administration routes .

- Covalent Inhibition Mechanism : Research on targeted inhibitors for carbonic anhydrases has shown that this compound derivatives can form covalent bonds with specific residues in the enzyme's active site, leading to irreversible inhibition. This characteristic is particularly beneficial for developing selective anticancer therapies .

Future Directions

The ongoing research into this compound suggests promising avenues for its application in drug development. The compound's ability to selectively inhibit key enzymes positions it as a candidate for treating various diseases, including epilepsy and neurodegenerative disorders. Further studies are necessary to explore its full therapeutic potential and optimize its pharmacokinetic properties.

Propriétés

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-56-5 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.